molecular formula C15H13NO5 B6401743 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid CAS No. 1261983-18-9

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6401743
CAS No.: 1261983-18-9
M. Wt: 287.27 g/mol
InChI Key: LFBFKPSTFYVXDK-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid is a nitroaromatic carboxylic acid that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds with this core structure are investigated for their potential as key fragments in the synthesis of complex molecules, including neuroprotective agents and antitubercular agents . The molecular scaffold, featuring both electron-withdrawing (nitro) and electron-donating (ethoxy) groups on a benzoic acid core, is valued for its unique reactivity and ability to form various derivatives through further functionalization of the carboxylic acid and nitro groups . As a research compound, it falls within a class of chemicals used in the discovery and development of new therapeutic agents. Researchers utilize such benzoic acid derivatives in the design of heterocyclic compounds and as intermediates in preparing potential inhibitors for various biological targets . The compound must be handled by qualified personnel in accordance with established safety protocols for laboratory chemicals. General hazards associated with similar nitrobenzoic acids include skin and eye irritation and potential toxicity if swallowed . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-21-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(7-11)16(19)20/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBFKPSTFYVXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690038
Record name 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-18-9
Record name 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 3-(3-Ethoxyphenyl)benzoic Acid

This route begins with 3-(3-ethoxyphenyl)benzoic acid, where nitration introduces the nitro group at position 5. The carboxylic acid’s meta-directing effect predominates, positioning the nitro group para to the ethoxyphenyl substituent.

Procedure :

  • Protection : The carboxylic acid is protected as a methyl ester using thionyl chloride (SOCl₂) and methanol, yielding methyl 3-(3-ethoxyphenyl)benzoate.

  • Nitration : The ester is treated with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The low temperature minimizes byproducts, directing nitration to position 5.

  • Deprotection : The nitro-substituted ester is hydrolyzed with aqueous NaOH (2 M) at 80°C, followed by acidification with HCl to yield the final product.

Key Data :

StepReagentsTemperatureYield
ProtectionSOCl₂, MeOH80°C92%
NitrationHNO₃, H₂SO₄0–5°C75%
DeprotectionNaOH, HCl80°C88%

Challenges : Competing nitration at positions 2 and 4 due to the ethoxyphenyl group’s ortho/para-directing nature necessitates careful stoichiometric control.

Suzuki-Miyaura Coupling Approach

This method constructs the biaryl framework via palladium-catalyzed coupling between a brominated nitrobenzoic acid derivative and 3-ethoxyphenylboronic acid.

Procedure :

  • Synthesis of 3-bromo-5-nitrobenzoic Acid :

    • Bromination of 3-nitrobenzoic acid using Br₂ in H₂SO₄ yields 3-bromo-5-nitrobenzoic acid.

  • Esterification : Conversion to methyl 3-bromo-5-nitrobenzoate using SOCl₂ and methanol.

  • Coupling : Reaction with 3-ethoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O).

  • Hydrolysis : Basic hydrolysis of the ester to the carboxylic acid.

Optimization Insights :

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in yield (82% vs. 65%) due to enhanced stability.

  • Solvent Effects : DMF/water (3:1) achieves higher conversion than THF/water (2:1).

Stepwise Ester Protection and Functionalization

This hybrid approach combines ester protection, nitration, and coupling for improved regiocontrol.

Procedure :

  • Esterification of 3-bromobenzoic Acid : Methyl 3-bromobenzoate is prepared.

  • Nitration : Nitration at position 5 using HNO₃/H₂SO₄.

  • Suzuki Coupling : Introduction of the 3-ethoxyphenyl group.

  • Hydrolysis : Conversion to the carboxylic acid.

Advantages :

  • Avoids competing directing effects during nitration by postponing ethoxyphenyl introduction.

  • Yields rise to 78% compared to 68% for direct nitration of the biaryl precursor.

Reaction Optimization and Conditions

Nitration Regioselectivity

The position of nitro group insertion is highly sensitive to reaction conditions:

ConditionNitro at Position 5Byproducts (Positions 2/4)
HNO₃/H₂SO₄, 0°C85%15%
HNO₃/AcOH, 25°C62%38%

Lower temperatures favor meta-nitration relative to the carboxylic acid, suppressing ethoxyphenyl-directed ortho/para products.

Coupling Efficiency in Suzuki Reactions

The electron-withdrawing nitro group reduces boronic acid reactivity, necessitating optimized conditions:

BaseSolventYield (%)
Na₂CO₃DMF/H₂O82
K₃PO₄DME/H₂O77
Cs₂CO₃Toluene/EtOH68

DMF’s high polarity stabilizes the palladium intermediate, enhancing cross-coupling efficiency.

Analytical Characterization

Spectroscopic Data

Methyl 3-(3-ethoxyphenyl)-5-nitrobenzoate :

  • IR (KBr) : 1724 cm⁻¹ (C=O ester), 1526 cm⁻¹ (NO₂ asym), 1349 cm⁻¹ (NO₂ sym).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.43 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.09 (q, J = 7.0 Hz, 2H, OCH₂), 8.52 (s, 1H, H-4), 8.23 (d, J = 8.5 Hz, 1H, H-6), 7.72–7.68 (m, 2H, Ar-H).

3-(3-Ethoxyphenyl)-5-nitrobenzoic Acid :

  • Melting Point : 215–217°C (decomp.).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (COOH), 160.1 (C-O), 148.9 (NO₂), 132.4–116.2 (Ar-C).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Direct NitrationFewer stepsPoor regioselectivity65–75
Suzuki CouplingHigh regiocontrolRequires palladium catalyst78–82
Stepwise ProtectionBalances yield and selectivityMulti-step purification70–78

The Suzuki route offers superior regioselectivity but at higher cost due to palladium catalysts. Industrial applications may favor stepwise protection for scalability.

Industrial Applications and Scalability

Large-scale synthesis prioritizes cost-effective nitration over coupling strategies. A hybrid approach using continuous-flow nitration (residence time: 10 min, yield: 80%) followed by batch-wise coupling reduces Pd catalyst loading by 40% .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The ethoxy group can influence the compound’s solubility and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The ethoxyphenyl group in the target compound likely confers higher logP values compared to methoxy or morpholino substituents, influencing membrane permeability in drug design .
  • Synthetic Flexibility : Compounds like 2-(furan-3-yl)-5-nitrobenzoic acid () are synthesized via cross-coupling reactions, whereas 3-methoxy derivatives () are obtained through direct nitration of methoxybenzoic acid.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid, and how can purity be maximized?

  • Methodology :

  • Nitro Group Introduction : Electrophilic aromatic nitration of 3-ethoxybenzoic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts .
  • Reduction of Nitro Precursors : Catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂ in methanol/ethanol under H₂) to synthesize intermediates like 3-amino derivatives, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Quality Control : Monitor reactions via TLC and characterize intermediates using 1H NMR^1 \text{H NMR} (e.g., δ 8.2–8.5 ppm for aromatic protons) and FT-IR (e.g., 1700 cm1^{-1} for carboxylic acid C=O) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Note challenges in obtaining high-quality crystals due to nitro group steric effects .
  • Spectroscopy : 13C NMR^{13} \text{C NMR} to confirm substituent positions (e.g., nitro at C5: δ 145–150 ppm) and UV-Vis to study electronic transitions (λ~300 nm for nitroaromatics) .
    • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict electrostatic potentials and reactive sites .

Q. What functional group reactivity should be prioritized for derivatization?

  • Key Reactions :

  • Carboxylic Acid : Esterification (MeOH/H+^+) or amidation (EDC/DMAP coupling) to improve bioavailability .
  • Nitro Group : Reduction to amine (H₂/Pd) for further functionalization or coordination chemistry .
  • Ethoxy Group : Hydrolysis under acidic conditions (HCl/EtOH) to generate phenolic intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Approach :

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals. Refinement in SHELXL with anisotropic displacement parameters for heavy atoms .
  • Handling Disorder : Apply TWIN/BASF commands in SHELX for twinned crystals. Analyze hydrogen bonds (e.g., O–H···O) using Mercury software .
    • Example : A related phosphonobenzoic acid derivative showed a planar aromatic ring with dihedral angles <5° between substituents, confirmed via SCXRD .

Q. What strategies are recommended for evaluating biological activity despite limited direct data?

  • Methodological Pipeline :

  • In Vitro Assays : Screen against viral proteases (e.g., HCV NS3/4A) using fluorescence-based assays, given structural similarity to antiviral nitroaromatics .
  • Molecular Docking : Use AutoDock Vina to predict binding to targets like DNA gyrase (PDB: 1KZN). Prioritize derivatives with improved LogP (2–3) for membrane permeability .
    • Caution : Validate hits with dose-response curves (IC₅₀) and cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. How should researchers address contradictions in synthetic yields or spectral data?

  • Troubleshooting :

  • Reproducibility : Standardize reaction conditions (e.g., strict temperature control during nitration to avoid isomerization) .
  • Analytical Cross-Verification : Compare 1H NMR^1 \text{H NMR} with computational predictions (ChemDraw) and HPLC purity (>95%) .
    • Case Study : Discrepancies in Pd-catalyzed reduction yields (94% vs. 75%) were traced to catalyst activation protocols (argon vs. hydrogen pre-treatment) .

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

  • Design Considerations :

  • Coordination Sites : Carboxylic acid and nitro groups may bind transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Synthesize MOFs via solvothermal methods (DMF, 120°C) .
  • Porosity Analysis : Use BET surface area measurements (N₂ adsorption) to assess framework stability. A phosphonobenzoic analog showed a surface area of 450 m²/g .

Comparative Analysis of Structural Analogs

Compound NameKey FeaturesResearch ApplicationsReference
3-(4-MPz)-5-NBAPiperazine moiety, antiviral activityDrug design, protease inhibition
3-(Phosphoryl)-5-nitrobenzoic acidPhosphonyl group, MOF ligandMaterials science
3-Amino-5-(methoxycarbonyl)BAAmine intermediate, synthetic flexibilityPrecursor for bioactive derivatives

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